molecular formula C11H14 B13717457 1-Cyclopropyl-2-ethylbenzene

1-Cyclopropyl-2-ethylbenzene

Cat. No.: B13717457
M. Wt: 146.23 g/mol
InChI Key: GOKPKRJRVBDXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-ethylbenzene is a benzene derivative featuring a cyclopropyl group at the 1-position and an ethyl group at the 2-position. Its molecular formula is C₁₁H₁₄, with a molecular weight of 146.23 g/mol. The cyclopropyl substituent introduces unique steric and electronic effects due to its strained three-membered ring structure, while the ethyl group contributes steric bulk and moderate electron-donating inductive effects. This compound is structurally analogous to other disubstituted benzenes, such as 1-ethyl-2-methylbenzene (CAS 611-14-3) and 1-cyclopropyl-2-methylbenzene , but differs in substituent composition and spatial arrangement.

For example, cyclopropyl-substituted benzenes are often explored in medicinal chemistry for their conformational rigidity and metabolic stability .

Properties

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1-cyclopropyl-2-ethylbenzene

InChI

InChI=1S/C11H14/c1-2-9-5-3-4-6-11(9)10-7-8-10/h3-6,10H,2,7-8H2,1H3

InChI Key

GOKPKRJRVBDXNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-2-ethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclopropyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclopropyl ethylbenzene derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-Cyclopropyl-2-ethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-ethylbenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-cyclopropyl-2-ethylbenzene with key structural analogs, highlighting differences in substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₁H₁₄ 146.23 Cyclopropyl, Ethyl Hypothesized stability due to strained cyclopropane ring; potential use in agrochemicals
1-Ethyl-2-methylbenzene C₉H₁₂ 120.19 Ethyl, Methyl Higher volatility compared to cyclopropyl analogs; used in organic synthesis
1-Chloro-2-cyclopropylbenzene C₉H₉Cl 152.62 Cyclopropyl, Chlorine Electron-withdrawing Cl enhances electrophilic substitution at meta position
1-Cyclopropyl-2-methylbenzene C₁₀H₁₂ 132.21 Cyclopropyl, Methyl Lower steric hindrance than ethyl analogs; studied for photochemical reactivity

Key Differences:

Electronic Effects: The cyclopropyl group exerts a mild electron-withdrawing effect via conjugation, contrasting with the electron-donating ethyl group. Chlorine in 1-chloro-2-cyclopropylbenzene strongly deactivates the benzene ring, directing electrophilic attacks to the meta position, whereas ethyl/cyclopropyl substituents in the target compound may favor para/ortho substitution .

Steric Effects :

  • The cyclopropane ring introduces significant steric strain, reducing rotational freedom around the benzene ring. This rigidity may improve thermal stability compared to linear alkyl substituents like ethyl or methyl .

Applications :

  • Ethyl-methyl derivatives (e.g., 1-ethyl-2-methylbenzene) are common intermediates in fragrance and polymer industries due to their volatility .
  • Cyclopropyl-containing analogs are prioritized in drug discovery for their resistance to oxidative metabolism, as seen in benzimidazole derivatives .

Research Findings and Implications

  • Synthetic Challenges : Cyclopropane rings require specialized reagents (e.g., Simmons-Smith) for synthesis, increasing the complexity of producing this compound compared to ethyl/methyl analogs .
  • Stability Studies : Cyclopropyl groups are prone to ring-opening under acidic conditions, a vulnerability absent in ethyl/methyl-substituted benzenes .

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